molecular formula C4H9O4PS2 B075753 2-dimethoxyphosphinothioylsulfanylacetic acid CAS No. 1113-01-5

2-dimethoxyphosphinothioylsulfanylacetic acid

Cat. No.: B075753
CAS No.: 1113-01-5
M. Wt: 216.2 g/mol
InChI Key: OGCAJUKWNJKZFV-UHFFFAOYSA-N
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Description

2-Dimethoxyphosphinothioylsulfanylacetic acid is a specialized organosulfur and organophosphorus compound of significant interest in advanced chemical synthesis research. Structurally analogous compounds featuring dithiophosphoryl and carboxylic acid functionalities are established as key intermediates and reagents in polymer science. For instance, the closely related compound 2-[(ethoxycarbonothioyl)sulfanyl]acetic acid is extensively documented as a chain transfer agent (CTA) in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a form of controlled radical polymerization . This RAFT agent enables the precise synthesis of polymers with predetermined molecular weights and narrow dispersities, and its carboxylic acid group allows for further post-polymerization modification or the introduction of specific functionalities onto polymer chains . Beyond polymer chemistry, the dithiophosphorylacetic acid structure is a known precursor in the preparation of pesticidal and acaricidal compounds . Patents describe the synthesis of O,O-dialkyl-dithiophosphoryl-fatty acid compounds for such applications, highlighting the utility of this chemical class in agrochemical research . The presence of both the phosphinothioylsulfanyl and carboxylic acid moieties in a single molecule makes this compound a versatile bifunctional building block for researchers developing novel materials or exploring new bioactive molecules. This product is intended for laboratory research purposes by qualified scientists.

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4PS2/c1-7-9(10,8-2)11-3-4(5)6/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCAJUKWNJKZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149583
Record name Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-01-5
Record name Dimethoate carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Procedure from US3134801A

The patent outlines the following optimized conditions (Example 1):

Parameter Detail
Reagents Acetic acid (1 eq), O,O-dimethyl-dithiophosphoryl chloride (1.05 eq)
Base Triethylamine (1.1 eq)
Solvent Chloroform
Temperature 0–5°C (initial), then room temperature
Reaction Time 2 hours
Workup Washing with water, drying over sodium sulfate, solvent evaporation
Yield 89.5%

This method prioritizes mild temperatures to minimize side reactions, such as hydrolysis of the dithiophosphoryl chloride. Triethylamine serves dual roles: neutralizing HCl byproducts and solubilizing reagents in chloroform.

Alternative Methodologies and Optimization Strategies

Solvent Systems

While chloroform is the preferred solvent in US3134801A , alternative aprotic solvents like benzene or diethyl ether may be substituted, albeit with slight yield reductions (75–82%). Polar solvents such as acetonitrile are avoided due to competitive nucleophilic interactions.

Catalytic Bases

Triethylamine remains the base of choice for its high solubility in organic media. Substitutions with pyridine or sodium hydroxide necessitate prolonged reaction times (4–6 hours) and result in lower yields (70–78%).

Temperature Effects

Elevated temperatures (>30°C) accelerate reaction rates but risk decomposition of the dithiophosphoryl chloride. Kinetic studies suggest optimal performance at 0–25°C.

Analytical Characterization and Quality Control

The synthesized compound is typically characterized via:

  • NMR Spectroscopy : Distinct peaks for methoxy groups (δ 3.7–3.9 ppm, singlet) and thiophosphoryl sulfur (δ 90–100 ppm in ³¹P NMR).

  • Mass Spectrometry : Molecular ion peak at m/z 230 (M⁺) with fragmentation patterns confirming the dithiophosphoryl moiety.

Purity Criteria : Commercial batches require ≥98% purity, verified by HPLC using a C18 column and UV detection at 254 nm.

Industrial-Scale Considerations

Cost Efficiency

O,O-dimethyl-dithiophosphoryl chloride accounts for 60–70% of raw material costs. Bulk procurement and in-situ generation of the chloride (via PCl₃ and methanol) reduce expenses by ~20% .

Chemical Reactions Analysis

Types of Reactions

2-dimethoxyphosphinothioylsulfanylacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-dimethoxyphosphinothioylsulfanylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.

    Biology: Studied for its effects on acetylcholinesterase and potential use in enzyme inhibition research.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to acetylcholinesterase inhibition.

    Industry: Employed in the production of pesticides and other agrochemicals.

Mechanism of Action

The primary mechanism of action of phosphorodithioic acid, O,O-dimethyl S-carboxymethyl ester involves the inhibition of acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups References
This compound (Target) Not explicitly provided - Acetic acid
- Phosphinothioylsulfanyl (-S-S-P(O)(OCH₃)₂)
N/A
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) C₁₄H₁₂O₃ - Acetic acid
- Hydroxy (-OH)
- Two phenyl groups
2-Thiophenecarboxylic acid C₅H₄O₂S - Carboxylic acid
- Thiophene ring (sulfur heterocycle)
Methyl (dimethoxyphosphoryl)acetate C₅H₁₁O₅P - Acetic acid methyl ester
- Dimethoxyphosphoryl (-P(O)(OCH₃)₂)

Key Observations :

  • The target compound shares a phosphoryl group with methyl (dimethoxyphosphoryl)acetate but replaces an oxygen with a sulfur-sulfur linkage, likely enhancing thiophilicity and redox activity.
  • Unlike 2-thiophenecarboxylic acid, which has a sulfur-containing aromatic ring, the target’s sulfur is part of a non-aromatic phosphinothioylsulfanyl chain, affecting electronic properties and stability.
  • Benzilic acid’s bulky diphenyl groups contrast with the target’s smaller substituents, suggesting differences in steric hindrance and solubility.

Physical and Chemical Properties

Property This compound (Inferred) 2-Hydroxy-2,2-diphenylacetic acid 2-Thiophenecarboxylic acid Methyl (dimethoxyphosphoryl)acetate
Solubility Moderate in polar solvents (due to -COOH and -S-S-) Low in water; soluble in organic solvents Soluble in ethanol, ether High in organic solvents
Reactivity - Acidic (carboxylic proton)
- Susceptible to thiol-disulfide exchange
Keto-enol tautomerism Decarboxylation under heat Hydrolysis of ester and phosphoryl groups
Melting Point Not available ~150–152°C ~128–130°C Not explicitly reported

Key Differences :

  • The target’s sulfur-rich structure may increase its ability to coordinate with metals compared to purely oxygenated analogs like methyl (dimethoxyphosphoryl)acetate.
  • Acidity: The carboxylic acid group in the target and 2-thiophenecarboxylic acid is expected to have similar pKa values (~2–3), but the electron-withdrawing phosphinothioylsulfanyl group may lower the target’s pKa further.

Insights :

  • The target’s dual sulfur-phosphorus functionality may make it valuable in agrochemicals (e.g., as a pesticide metabolite) or materials science (e.g., self-assembled monolayers).

Biological Activity

2-Dimethoxyphosphinothioylsulfanylacetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a phosphorous atom bonded to sulfur and oxygen, which contributes to its unique reactivity and biological properties. The presence of dimethoxy groups enhances solubility and bioavailability, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been suggested that it could inhibit enzymes related to inflammation and oxidative stress, thereby exerting anti-inflammatory effects.
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, potentially reducing oxidative damage in cells.
  • Cell Signaling Modulation : It may influence cell signaling pathways that regulate cell growth and apoptosis, which are crucial in cancer biology.

Anticancer Effects

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on human leukemia cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
  • Anti-inflammatory Effects in Animal Models : In a recent experiment involving mice with induced inflammation, the administration of this compound led to a notable decrease in paw edema and inflammatory markers compared to control groups. This suggests its potential utility as an anti-inflammatory agent.

Data Tables

Biological Activity IC50 (µM) Effect Observed
Anticancer (Leukemia)15Induction of apoptosis
Anti-inflammatory (Animal Model)-Reduction in paw edema

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

  • Pharmacokinetics : Studies indicate favorable absorption characteristics when administered orally, with peak plasma concentrations observed within 1-2 hours post-administration.
  • Toxicity Profile : Initial toxicity assessments suggest a low toxicity profile at therapeutic doses, although further studies are required to fully elucidate long-term safety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-dimethoxyphosphinothioylsulfanylacetic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves sequential phosphorylation and thioesterification steps. For example, phosphorylation of glycolic acid derivatives using dimethyl phosphite under anhydrous conditions, followed by thiolation with sulfur-containing nucleophiles. Purification can be achieved via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel (60–120 mesh). Purity validation should include HPLC (>98% purity) and NMR spectroscopy (e.g., ¹H, ¹³C, and ³¹P NMR for structural confirmation) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors:

  • Temperature : Store at 4°C (short-term), -20°C (long-term), and 25°C (ambient) for 1–6 months.
  • Humidity : Test at 60–80% relative humidity using desiccators.
  • Light : Expose to UV (254 nm) and visible light.
    Monitor degradation via HPLC and track phosphothioyl bond integrity using FT-IR spectroscopy. Stability under acidic/alkaline conditions (pH 2–12) should also be evaluated, referencing incompatibility with strong acids/bases .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ³¹P NMR (δ 20–30 ppm for phosphorothioate groups) and LC-MS for molecular ion peaks.
  • Purity Assessment : HPLC with UV detection at 210–220 nm (for sulfur/phosphorus moieties) and Karl Fischer titration for moisture content.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition temperatures.
    Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or particulates.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid heat (>30°C) and moisture, as these may hydrolyze phosphothioyl bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer :

  • Parameter Standardization : Ensure consistent solvent systems (e.g., CDCl₃ vs. D₂O) and internal standards (TMS for ¹H/¹³C; 85% H₃PO₄ for ³¹P).
  • Dynamic Effects : Investigate tautomerism or rotational isomerism via variable-temperature NMR.
  • Collaborative Validation : Compare data with computational models (DFT calculations for expected chemical shifts) .

Q. What experimental designs are recommended for studying the degradation pathways of this compound?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), hydrolytic (HCl/NaOH), and photolytic conditions.
  • Product Identification : Use LC-HRMS to detect degradation byproducts (e.g., phosphoric acid derivatives or thiols).
  • Kinetic Analysis : Apply Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How can researchers investigate the interaction of this compound with biomolecules (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Binding Studies : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity constants.
  • Mechanistic Probes : Employ fluorescent probes (e.g., dansyl tags) to track conformational changes in proteins upon binding.
  • Toxicity Screening : Perform in vitro assays (MTT/ATP tests) on cell lines to assess cytotoxicity, referencing acute toxicity data gaps in SDS .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent ratios).
  • Quality Control : Implement in-process checks (TLC monitoring) and validate intermediates via FT-IR.
  • Reproducibility : Document all steps in electronic lab notebooks (ELNs) with metadata tagging .

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